Rugocrixan CX3CR1 Binding Affinity vs. CXCR2: Receptor Selectivity Comparison with Navarixin
Rugocrixan demonstrates exceptional selectivity for CX3CR1 over CXCR2 (720-fold), whereas dual antagonists like Navarixin (SCH-527123) show potent inhibition of both receptors [1]. This differential selectivity profile fundamentally alters the downstream immunological effects and therapeutic indications. Rugocrixan's Ki of 3.9 nM for human CX3CR1 and 2800 nM for CXCR2 [1] contrasts sharply with Navarixin's IC50 of 2.6-3 nM for CXCR2 and 36-42 nM for CXCR1 .
| Evidence Dimension | Receptor binding selectivity (CX3CR1 vs. CXCR2) |
|---|---|
| Target Compound Data | CX3CR1 Ki = 3.9 nM; CXCR2 Ki = 2800 nM; Selectivity ratio = 720:1 |
| Comparator Or Baseline | Navarixin (SCH-527123): CXCR2 IC50 = 2.6 nM; CXCR1 IC50 = 36 nM |
| Quantified Difference | Rugocrixan is a selective CX3CR1 antagonist (720x selectivity for CX3CR1); Navarixin is a dual CXCR1/CXCR2 antagonist with minimal CX3CR1 activity |
| Conditions | Radioligand binding assays using [125I]-CX3CL1 (CX3CR1) and [125I]-IL8 (CXCR2) in HEK293S cells expressing recombinant human receptors |
Why This Matters
This selectivity difference dictates that Rugocrixan is appropriate for fractalkine-driven pathologies (myocardial ischemia/reperfusion injury, ovarian cancer), whereas Navarixin is indicated for neutrophil-mediated inflammation (COPD, asthma).
- [1] Karlström S, Nordvall G, Sohn D, et al. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). J Med Chem. 2013;56(8):3177-3190. PMID: 23516963. View Source
